(S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine
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Overview
Description
(S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoropropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrrolidine and 3,3,3-trifluoropropylsulfonyl chloride.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran at low temperatures to control the reactivity and ensure high yield.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and the role of sulfonyl groups in biological activity.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which (S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(Methylsulfonyl)ethyl)pyrrolidine: Similar structure but with a methylsulfonyl group instead of a trifluoropropylsulfonyl group.
(S)-2-(2-(Ethylsulfonyl)ethyl)pyrrolidine: Contains an ethylsulfonyl group.
(S)-2-(2-(Phenylsulfonyl)ethyl)pyrrolidine: Features a phenylsulfonyl group.
Uniqueness
(S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine is unique due to the presence of the trifluoropropyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C9H16F3NO2S |
---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
(2S)-2-[2-(3,3,3-trifluoropropylsulfonyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C9H16F3NO2S/c10-9(11,12)4-7-16(14,15)6-3-8-2-1-5-13-8/h8,13H,1-7H2/t8-/m0/s1 |
InChI Key |
PBYUJICRPRBBAK-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CCS(=O)(=O)CCC(F)(F)F |
Canonical SMILES |
C1CC(NC1)CCS(=O)(=O)CCC(F)(F)F |
Origin of Product |
United States |
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